molecular formula C22H21FN6O2 B15080224 4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B15080224
M. Wt: 420.4 g/mol
InChI Key: CLYCROGLKXLIBG-WYMPLXKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 4-fluorobenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is used in various scientific research fields:

Mechanism of Action

The mechanism of action for 4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized research applications .

Properties

Molecular Formula

C22H21FN6O2

Molecular Weight

420.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21FN6O2/c1-14-4-6-16(7-5-14)13-29-18-19(27(2)22(31)28(3)20(18)30)25-21(29)26-24-12-15-8-10-17(23)11-9-15/h4-12H,13H2,1-3H3,(H,25,26)/b24-12+

InChI Key

CLYCROGLKXLIBG-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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